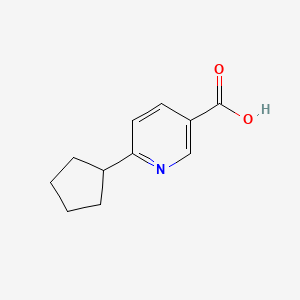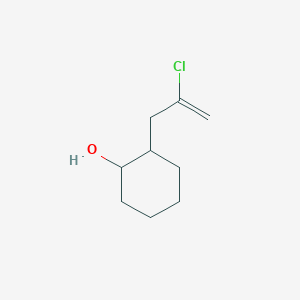
2-Hydroxyethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate is an organic compound with a complex structure that includes hydroxyethyl, aminooxy, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-hydroxyethyl methacrylate with an aminooxy compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as azobisisobutyronitrile, and requires specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization processes, where the reactants are combined in reactors designed to handle high volumes. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The aminooxy group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the aminooxy group can produce primary or secondary amines .
Applications De Recherche Scientifique
2-Hydroxyethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The aminooxy group can form stable oxime bonds with carbonyl compounds, making it useful in bioconjugation and labeling studies. The hydroxyethyl and methoxy groups contribute to the compound’s solubility and reactivity, allowing it to participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyethyl methacrylate: A related compound used in the synthesis of hydrogels and biomedical materials.
2-Aminooxyethanol: Shares the aminooxy functional group and is used in similar bioconjugation applications.
3-Methoxy-2-methylpropanoic acid: Contains the methoxy and methyl groups but lacks the aminooxy functionality .
Uniqueness
2-Hydroxyethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications. Its ability to form stable oxime bonds and its solubility in various solvents make it particularly valuable in research and industrial applications .
Propriétés
Formule moléculaire |
C7H15NO5 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
2-hydroxyethyl 2-aminooxy-3-methoxy-2-methylpropanoate |
InChI |
InChI=1S/C7H15NO5/c1-7(13-8,5-11-2)6(10)12-4-3-9/h9H,3-5,8H2,1-2H3 |
Clé InChI |
HOFWZQGYUSWEJH-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)(C(=O)OCCO)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate](/img/structure/B13218679.png)
![2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine](/img/structure/B13218682.png)


![2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13218697.png)





![tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate](/img/structure/B13218735.png)
